Nortriptyline-d3 Hydrochloride

Vue d'ensemble

Description

Nortriptyline-D3 Hydrochloride is a tricyclic antidepressant and an active metabolite of the TCA amitriptyline . It is commonly used to treat depression .

Synthesis Analysis

The synthesis of Nortriptyline-D3 Hydrochloride involves complex equilibria in the aqueous phase (cationic and anionic complex formation between Nor and the phosphate) and solid-phase transformations (Nor free base, 1:1 Nor hydrochloride salt, 1:1 and 1:2 Nor phosphate salts) .Molecular Structure Analysis

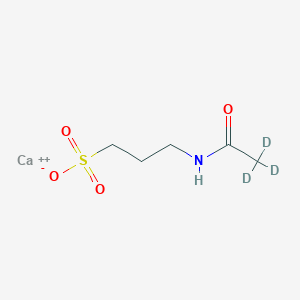

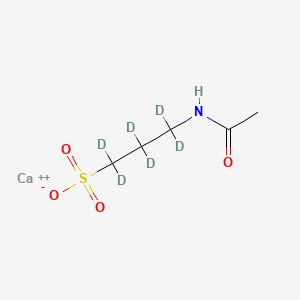

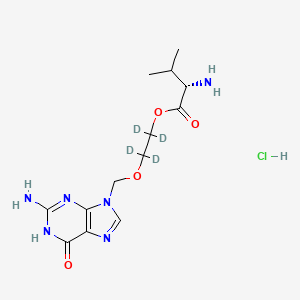

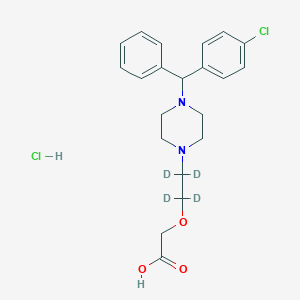

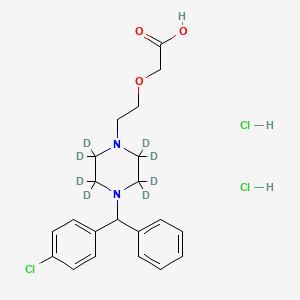

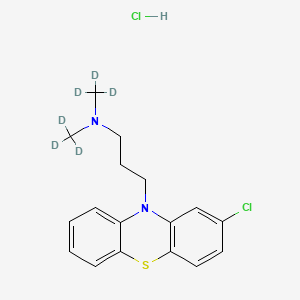

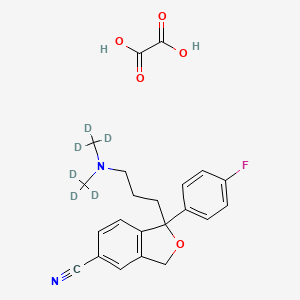

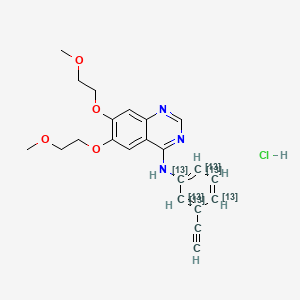

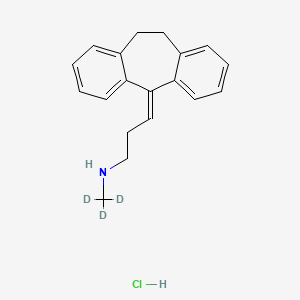

Nortriptyline-D3 Hydrochloride has a molecular formula of C19H22ClN . The InChI is 1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15 (17)12-13-16-8-3-5-10-18 (16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; .Chemical Reactions Analysis

Nortriptyline-D3 Hydrochloride can form binary mixtures with various excipients . Interactions between Nortriptyline-D3 Hydrochloride and excipients were observed at temperatures below the melting point of the API in the binary mixtures .Physical And Chemical Properties Analysis

The molecular weight of Nortriptyline-D3 Hydrochloride is 302.9 g/mol . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Application

“Nortriptyline-d3 Hydrochloride” is used as an internal standard for the quantitation of nortriptyline . This is particularly useful in clinical toxicology, forensic analysis, urine drug testing, isotope dilution methods, and medication monitoring applications .

Method of Application

The method involves the use of chromatographic (RP-HPLC) and spectrophotometric (UV Spectroscopic method) techniques for the simultaneous estimation of Gabapentin and Nortriptyline . The developed methods are then validated as per ICH guidelines .

Results

The study found that most patients attained therapeutic plasma concentrations within two months of TCA use . Patients who achieved therapeutic plasma concentrations reached them on average after 19.6 days .

Psychiatry

Application

“Nortriptyline-d3 Hydrochloride” is used in the treatment of major depressive disorder (MDD) . It is one of the tricyclic antidepressants (TCAs) that have an important place in the treatment of MDD .

Method of Application

The prescription of TCAs, including nortriptyline, was examined by analyzing health records of 75 MDD patients treated with the TCAs nortriptyline, clomipramine, or imipramine in different centers in the Netherlands .

Results

Health records revealed that most patients (71%) attained therapeutic plasma concentrations within two months of TCA use . Patients who achieved therapeutic plasma concentrations reached them on average after 19.6 days .

Neuropathic Pain

Application

“Nortriptyline-d3 Hydrochloride” is sometimes used for the treatment of neuropathic pain .

Method of Application

The medication is taken orally, and the dosage is adjusted according to the patient’s response and tolerance .

Results

Many patients have reported significant relief from neuropathic pain after starting treatment with nortriptyline .

Attention Deficit Hyperactivity Disorder (ADHD)

Application

“Nortriptyline-d3 Hydrochloride” is occasionally used in the treatment of ADHD .

Method of Application

The medication is administered orally. The dosage and frequency are adjusted based on the patient’s age, condition, and response to the medication .

Results

Some patients with ADHD have reported improvements in symptoms such as impulsivity, hyperactivity, and inattention after starting treatment with nortriptyline .

Smoking Cessation

Application

“Nortriptyline-d3 Hydrochloride” is also used as a second-line treatment for smoking cessation .

Method of Application

The medication is taken orally. The dosage is usually started at a low level and gradually increased over several weeks .

Results

Some smokers have reported that nortriptyline helped reduce their cravings for nicotine and made it easier for them to quit smoking .

Anxiety Disorders

Application

“Nortriptyline-d3 Hydrochloride” is sometimes used in the treatment of various anxiety disorders .

Method of Application

The medication is administered orally. The dosage and frequency are adjusted based on the patient’s age, condition, and response to the medication .

Results

Many patients with anxiety disorders have reported a decrease in symptoms such as restlessness, irritability, and worry after starting treatment with nortriptyline .

Irritable Bowel Syndrome

Application

“Nortriptyline-d3 Hydrochloride” is sometimes used for the treatment of irritable bowel syndrome .

Method of Application

The medication is taken orally, and the dosage is adjusted according to the patient’s response and tolerance .

Results

Many patients have reported significant relief from symptoms of irritable bowel syndrome after starting treatment with nortriptyline .

Migraine Prophylaxis

Application

“Nortriptyline-d3 Hydrochloride” is occasionally used in the prophylaxis of migraines .

Method of Application

The medication is administered orally. The dosage and frequency are adjusted based on the patient’s age, condition, and response to the medication .

Results

Some patients with migraines have reported a decrease in the frequency and severity of their migraines after starting treatment with nortriptyline .

Panic Disorder

Application

“Nortriptyline-d3 Hydrochloride” is also used as a second-line treatment for panic disorder .

Method of Application

The medication is taken orally. The dosage is usually started at a low level and gradually increased over several weeks .

Results

Some patients with panic disorder have reported that nortriptyline helped reduce their panic attacks and made it easier for them to manage their symptoms .

Postherpetic Neuralgia

Application

“Nortriptyline-d3 Hydrochloride” is sometimes used in the treatment of postherpetic neuralgia .

Method of Application

The medication is administered orally. The dosage and frequency are adjusted based on the patient’s age, condition, and response to the medication .

Results

Many patients with postherpetic neuralgia have reported a decrease in pain and discomfort after starting treatment with nortriptyline .

Premenstrual Dysphoric Disorder

Application

“Nortriptyline-d3 Hydrochloride” is occasionally used in the treatment of premenstrual dysphoric disorder .

Method of Application

The medication is taken orally, and the dosage is adjusted according to the patient’s response and tolerance .

Results

Many patients have reported significant relief from symptoms of premenstrual dysphoric disorder after starting treatment with nortriptyline .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYBENGXDALFF-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662159 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nortriptyline-d3 Hydrochloride | |

CAS RN |

203784-52-5, 136765-48-5 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203784-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136765-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.